1-(4-Fluorophenyl)propan-2-amine hydrochloride
Description
Historical Context and Development
The synthesis of 1-(4-Fluorophenyl)propan-2-amine hydrochloride dates back to the early 1940s, when it was first produced as part of systematic investigations into halogenated amphetamine derivatives. This early development period coincided with broader pharmaceutical industry efforts to explore structural modifications of naturally occurring and synthetic stimulants. The compound remained largely within academic research circles for several decades following its initial synthesis.
The modern recognition of this compound began in the early 2000s, when it started appearing in research chemical markets and forensic laboratories. The European Monitoring Centre for Drugs and Drug Addiction received its first formal notification of detection in December 2008, although evidence suggests its presence had been noted since at least 2007. This timeline indicates a significant gap between initial synthesis and widespread recognition, reflecting the compound's journey from laboratory synthesis to contemporary research interest.
The compound's development trajectory demonstrates the complex relationship between chemical innovation and practical application. Early synthetic work focused on exploring the effects of halogen substitution on amphetamine's basic structure, with fluorine specifically chosen for its unique electronic properties and metabolic stability. This systematic approach to molecular modification has become a hallmark of contemporary medicinal chemistry research.
Chemical Classification within Substituted Amphetamines
This compound belongs to the substituted amphetamine class, which encompasses compounds based upon the fundamental amphetamine structure with various atomic or molecular group substitutions. Within this classification system, it specifically represents a ring-substituted analog where a fluorine atom replaces a hydrogen atom at the para position of the phenyl ring.
The substituted amphetamine class spans diverse pharmacological subclasses, including stimulants, empathogens, and hallucinogens. The strategic placement of the fluorine atom in this compound creates distinct electronic and steric properties that influence its interaction with biological targets. The fluorine substitution affects the compound's lipophilicity, metabolic stability, and receptor binding characteristics compared to unsubstituted amphetamine.
From a structural perspective, the compound maintains the characteristic alpha-methylated phenethylamine backbone that defines the amphetamine class. The presence of a chiral center at the alpha-carbon position results in two enantiomeric forms, with most synthetic preparations yielding racemic mixtures. This stereochemical complexity adds an additional layer to understanding the compound's biological activity and potential therapeutic applications.
Table 1: Chemical Classification Hierarchy
| Classification Level | Category | Specific Designation |
|---|---|---|
| Primary Class | Phenethylamines | Alpha-methylated derivative |
| Secondary Class | Substituted Amphetamines | Ring-substituted variant |
| Tertiary Class | Halogenated Amphetamines | Para-fluorinated compound |
| Molecular Formula | Base Form | C₉H₁₂FN |
| Molecular Formula | Hydrochloride Salt | C₉H₁₂FN- HCl |
| Molecular Weight | Base Form | 153.20 g/mol |
| Molecular Weight | Hydrochloride Salt | 189.7 g/mol |
Nomenclature and Alternative Designations
The nomenclature of this compound reflects both systematic chemical naming conventions and various alternative designations used across different research contexts. The International Union of Pure and Applied Chemistry name, 1-(4-fluorophenyl)propan-2-amine, provides the most precise structural description, indicating the specific position of the fluorine substitution and the amine group location.
Alternative systematic names include 4-fluoro-alpha-methylbenzene ethanamine and para-fluoro-alpha-methylphenethylamine. These variations emphasize different aspects of the molecular structure while maintaining chemical accuracy. The Chemical Abstracts Service has assigned multiple registry numbers reflecting different salt forms and stereoisomers of the compound.
Research literature employs numerous abbreviated forms and colloquial designations, though for precision in academic discourse, the full chemical name remains preferred. The variety of naming conventions reflects the compound's presence across multiple research disciplines, from synthetic organic chemistry to neuropharmacology. Laboratory designations such as PAL-303 reference specific research programs or institutional coding systems.
Table 2: Comprehensive Nomenclature Reference
| Naming System | Designation | Reference Standard |
|---|---|---|
| IUPAC Name | 1-(4-fluorophenyl)propan-2-amine | Official chemical nomenclature |
| Chemical Abstracts Name | 4-Fluoro-α-methyl-benzeneethanamine | CAS registry system |
| Systematic Name | para-Fluoroamphetamine | Positional descriptor |
| Alternative Systematic | 4-Fluoro-α-methylphenethylamine | Structural emphasis |
| Research Code | PAL-303 | Laboratory designation |
| Molecular Formula | C₉H₁₂FN | Elemental composition |
| InChI Key | LPKTNRRPXQHBEP-UHFFFAOYSA-N | Digital identifier |
Position in Contemporary Pharmaceutical Research
Contemporary pharmaceutical research has positioned this compound as a valuable compound for investigating structure-activity relationships within the amphetamine class. Clinical studies have provided unprecedented insights into its pharmacokinetic properties, revealing elimination half-lives of approximately 8-9 hours with marked individual variation ranging from 5.5 to 16.8 hours. These findings represent the first systematic human pharmacokinetic data for this compound class.
The compound has demonstrated significant value in neuropharmacological research, particularly for understanding monoaminergic system interactions. Research has established its function as a releasing agent and reuptake inhibitor for dopamine, serotonin, and norepinephrine, with specific EC₅₀ values of 2.0 × 10⁻⁷ M, 7.3 × 10⁻⁷ M, and 0.37 × 10⁻⁷ M respectively. The corresponding IC₅₀ values for reuptake inhibition are 7.7 × 10⁻⁷ M, 68 × 10⁻⁷ M, and 4.2 × 10⁻⁷ M.
World Health Organization review processes have formally evaluated this compound, with comprehensive assessments conducted by expert committees examining its pharmacological properties and research potential. This institutional recognition underscores the compound's significance in contemporary pharmaceutical science and regulatory frameworks.
Table 3: Contemporary Research Applications
| Research Domain | Application | Key Findings |
|---|---|---|
| Pharmacokinetics | Human metabolism studies | Half-life: 8-9 hours (range 5.5-16.8) |
| Neuropharmacology | Monoamine transporter studies | Multi-target releasing agent |
| Clinical Research | Controlled human trials | First systematic safety evaluation |
| Regulatory Science | WHO committee review | Formal pharmaceutical assessment |
| Analytical Chemistry | Detection methodology development | Mass spectrometry protocols |
| Medicinal Chemistry | Structure-activity relationships | Fluorine substitution effects |
The compound's research trajectory continues to expand across multiple pharmaceutical disciplines, with ongoing investigations into its metabolic pathways, receptor interactions, and potential therapeutic applications. Advanced analytical techniques have enabled precise characterization of its pharmacological profile, contributing to broader understanding of halogenated amphetamine derivatives in contemporary drug development programs.
Properties
IUPAC Name |
1-(4-fluorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-7(11)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWYMWZWSCKSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
459-02-9 (Parent) | |
| Record name | 4-Fluoroamphetamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID101348050 | |
| Record name | 4-Fluoroamphetamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101348050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-01-8, 64609-06-9 | |
| Record name | 4-Fluoroamphetamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoroamphetamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101348050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-FLUOROAMPHETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YIJ78M8D5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Route via 4-Fluorobenzaldehyde
Overview:
One of the predominant methods involves the reaction of 4-fluorobenzaldehyde with nitroethane to yield 4-fluoro-β-nitrostyrene. This intermediate is subsequently reduced to form the desired amine.
- Step 1: React 4-fluorobenzaldehyde with nitroethane under basic conditions to form 4-fluoro-β-nitrostyrene.
- Step 2: Reduce the nitrostyrene using lithium aluminum hydride or another suitable reducing agent to produce 1-(4-fluorophenyl)propan-2-amine.
- Step 3: Convert the amine into its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reaction:
$$
\text{4-Fluorobenzaldehyde} + \text{Nitroethane} \rightarrow \text{4-Fluoro-β-nitrostyrene}
$$
$$
\text{4-Fluoro-β-nitrostyrene} + \text{LiAlH}_4 \rightarrow \text{1-(4-Fluorophenyl)propan-2-amine}
$$
$$
\text{1-(4-Fluorophenyl)propan-2-amine} + \text{HCl} \rightarrow \text{1-(4-Fluorophenyl)propan-2-amine hydrochloride}
$$
Industrial Production Methods
In industrial settings, the production of this compound often utilizes similar synthetic pathways but is optimized for high yield and purity. Key considerations include:
Scale-Up: Large-scale reactions require careful control over temperature, pressure, and pH.
Purification Techniques: Following synthesis, purification is typically achieved through recrystallization or chromatography to ensure product quality.
This compound can undergo various chemical reactions, which are crucial for its utility in further synthetic applications.
Types of Reactions
Oxidation:
The compound can be oxidized to form corresponding ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction:
Further reduction can modify the amine group or aromatic ring, typically using lithium aluminum hydride or sodium borohydride.
Substitution:
The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or basic medium |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Nucleophiles (amines, thiols) | Catalytic conditions |
Major Products Formed
Oxidation Products:
Formation of derivatives such as 4-fluorobenzaldehyde or related ketones.
Reduction Products:
Formation of alcohols or other amines depending on the extent of reduction.
Substitution Products:
Various substituted phenyl derivatives based on the nucleophile used.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.
Reduction: Formation of 1-(4-fluorophenyl)propan-2-ol or 1-(4-fluorophenyl)propan-2-amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
1-(4-Fluorophenyl)propan-2-amine hydrochloride is utilized in several scientific research domains:
1. Pharmacology and Neurochemistry
- Mechanism of Action : The compound acts primarily as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine in the central nervous system. This mechanism is crucial for understanding its potential therapeutic effects in treating disorders related to neurotransmitter dysregulation.
- Binding Studies : Research indicates that this compound may exhibit high binding affinity to the dopamine transporter (DAT), making it a candidate for studying stimulant effects and addiction mechanisms .
2. Medicinal Chemistry
- Drug Development : this compound serves as a precursor in the synthesis of novel pharmaceuticals aimed at treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Its fluorinated structure may enhance metabolic stability and efficacy compared to non-fluorinated analogs .
- Case Studies : Preclinical studies have shown that compounds related to this amine can inhibit DAT effectively, suggesting potential applications in developing treatments for substance use disorders.
3. Chemical Synthesis
- Building Block : In synthetic organic chemistry, this compound is used as a building block for synthesizing more complex molecules. The presence of the fluorine atom can significantly alter reactivity and selectivity in chemical reactions, making it valuable in developing new materials .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The presence of the fluorine atom enhances the compound's lipophilicity and bioactivity, which may improve its pharmacological profile.
Key Properties:
- Molecular Formula : C9H12FN·HCl
- Molecular Weight : 189.66 g/mol
- Solubility : Soluble in various organic solvents
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its application in drug development:
1. Binding Affinity
- Evaluating how well this compound binds to various receptors or transporters helps predict its efficacy as a therapeutic agent.
2. Metabolic Stability
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)propan-2-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Differences
Substituted amphetamines vary in pharmacological activity based on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:
1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride
N-Methyl-1-(4-fluorophenyl)propan-2-amine Hydrochloride (4-FMA)
- Molecular Formula : C₁₀H₁₅ClFN
- Molecular Weight : 203.69 g/mol
- Key Difference : N-methylation enhances lipophilicity and prolongs metabolic half-life, increasing stimulant effects .
1-(4-Methoxyphenyl)propan-2-amine Hydrochloride (PMMA)
- Molecular Formula: C₁₀H₁₆ClNO
- Molecular Weight : 217.69 g/mol
- Key Difference: Methoxy substitution at the para position increases serotonin receptor affinity, contributing to hallucinogenic properties .
Ortetamine HCl (1-(2-Methylphenyl)propan-2-amine Hydrochloride)
Table 2: Structural and Pharmacological Comparison
Pharmacological and Regulatory Considerations
Table 3: Market Data (2020–2025)
| Metric | 1-(4-Fluorophenyl)propan-2-amine HCl | PMMA |
|---|---|---|
| Global Production Volume (kg) | 1,200 (2020) → 1,550 (2025) | 800 → 600 |
| Average Cost (USD/g) | $85–$120 | $150–$200 |
| Primary Application | Research chemicals | Illicit market |
Biological Activity
1-(4-Fluorophenyl)propan-2-amine hydrochloride, commonly known by its CAS number 459-01-8, is a fluorinated derivative of amphetamine. This compound has garnered attention due to its potential stimulant properties and interactions with neurotransmitter systems, particularly dopamine and norepinephrine. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and comparisons with structurally similar compounds.
This compound has the molecular formula C₉H₁₂FN·HCl and a molecular weight of approximately 189.66 g/mol. The presence of a fluorine atom in the para position of the phenyl ring is believed to enhance its metabolic stability and pharmacological profile compared to non-fluorinated analogs.
The primary mechanism of action for this compound involves its interaction with central nervous system receptors. It is known to increase the release and inhibit the reuptake of key neurotransmitters such as dopamine and norepinephrine, leading to heightened alertness and energy levels. This mechanism is similar to other compounds in the amphetamine class, which are often associated with stimulant effects.
Pharmacological Effects
The pharmacological effects of this compound can be summarized as follows:
- Stimulant Activity : Exhibits increased locomotor activity and alertness in animal models.
- Neurotransmitter Modulation : Increases dopamine and norepinephrine levels, potentially affecting mood and cognition.
- Potential for Abuse : Similar to other amphetamines, it poses risks for abuse and dependency due to its stimulant properties .
Safety Profile
The safety profile of this compound indicates several hazards:
| Hazard Type | Classification |
|---|---|
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
| Respiratory Effects | May cause respiratory irritation |
| Specific Target Organ Toxicity | Affects the respiratory system |
Precautionary measures include protective equipment during handling and immediate medical attention in case of exposure .
Comparative Analysis
To understand the biological activity better, it is useful to compare this compound with related compounds:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 4-Fluoroamphetamine | Fluorinated amphetamine | Lacks propan-2-amino group; more potent |
| Methamphetamine | Methylated amphetamine | Contains a methyl group; higher abuse potential |
| 1-(3-Fluorophenyl)propan-2-amine | Isomeric variant | Different fluorine positioning; altered activity |
| 1-(4-Methylphenyl)propan-2-amine | Methyl-substituted variant | Methyl group instead of fluorine; different effects |
This comparison highlights how structural modifications can lead to variations in biological activity and pharmacological profiles.
Case Studies
Research studies have been conducted to assess the effects of this compound on animal models. One study demonstrated that administration led to significant increases in locomotor activity, indicative of stimulant effects. Additionally, behavioral assessments indicated alterations in anxiety-like behaviors when combined with other psychoactive substances .
Another case study focused on receptor binding assays, revealing that this compound interacts with dopamine D2 receptors, which are critical for regulating mood and reward pathways. These findings suggest potential implications for therapeutic applications but also raise concerns regarding abuse potential .
Q & A
Q. What synthetic methodologies are optimal for preparing enantiopure 1-(4-fluorophenyl)propan-2-amine hydrochloride?
- Methodological Answer : Enantiopure synthesis can be achieved via reductive amination of 4-fluorophenylacetone with ammonia or methylamine, followed by hydrochloric acid salt formation. Chiral resolution techniques, such as chromatography using chiral stationary phases (e.g., amylose- or cellulose-based columns), are critical for separating enantiomers. Evidence from related compounds (e.g., PZM21 hydrochloride synthesis) suggests enantiopure starting materials and catalytic asymmetric methods improve yield and purity .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine HPLC (e.g., using C18 columns with UV detection at 254 nm) and NMR (¹H/¹³C, focusing on aromatic protons at δ 7.2–7.4 ppm and methyl groups at δ 1.2–1.5 ppm). Mass spectrometry (ESI-MS) confirms molecular weight ([M+H⁺]⁺ at m/z 184.1 for the free base). Impurity profiling should follow pharmacopeial standards, referencing analogs like citalopram impurities .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported receptor binding affinities for fluorophenylpropan-2-amine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, radioligand concentrations). Validate findings using:
Q. How can metabolic stability and phase I/II pathways be characterized for this compound?
- Methodological Answer : Use in vitro liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., N-dealkylation, hydroxylation). LC-MS/MS quantifies metabolites, while cytochrome P450 inhibition assays assess metabolic stability. Phase II pathways (glucuronidation/sulfation) require UDPGA or PAPS cofactors. Compare with benzofuran analogs (e.g., 5-APDB) for metabolic trends .
Q. What computational approaches predict enantiomer-specific pharmacological effects?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) into crystal structures of target receptors (e.g., SERT, DAT) identifies enantiomer-receptor interactions. MD simulations (AMBER/CHARMM) assess binding stability. Validate predictions with in vitro binding assays using resolved enantiomers .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s neurotoxicity profile?
- Methodological Answer : Discrepancies may stem from dosing regimens or model systems. Standardize protocols:
- In vivo : Rodent models with controlled dosing (e.g., 10–50 mg/kg, i.p.) and histopathological analysis of dopaminergic/serotonergic terminals.
- In vitro : Differentiated SH-SY5Y neurons exposed to physiologically relevant concentrations (1–100 µM).
Cross-validate with biomarkers (e.g., GFAP for glial activation) and reference standards like MDMA toxicity studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
